molecular formula C20H15FN4O3S B2770115 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1171479-38-1

2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No. B2770115
CAS RN: 1171479-38-1
M. Wt: 410.42
InChI Key: YZWXCGIZZSCYTP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, a thiazole, and a pyrazole. Benzodioxoles are aromatic compounds that are often found in natural products and pharmaceuticals . Thiazoles and pyrazoles are both types of heterocycles, which are also common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heterocycles. The benzodioxole, thiazole, and pyrazole rings would all contribute to the compound’s rigidity and could potentially participate in pi stacking interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its aromaticity and the presence of the heterocycles. It would likely be relatively stable and could potentially have interesting optical properties due to the conjugated pi system .

Scientific Research Applications

a. Anti-Inflammatory Agents: The compound’s benzothiazole and pyrazole components suggest anti-inflammatory activity. Researchers explore its potential as a novel anti-inflammatory drug by targeting specific pathways or receptors.

b. Anticancer Agents: Given the benzodioxole scaffold, this compound may exhibit anticancer properties. Scientists investigate its effects on cancer cell lines, tumor growth, and apoptosis pathways.

c. Enzyme Inhibitors: The compound’s structural features make it a candidate for enzyme inhibition. Researchers study its interactions with specific enzymes, such as kinases or proteases, to develop targeted therapies.

Conclusion

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Thiazoles, for example, are known to have diverse biological activities including anti-inflammatory, antihypertensive, and antitumor activities .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as studies on its physical and chemical properties. Additionally, research could be done to develop more efficient synthesis methods for this and similar compounds .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3S/c1-11-6-18(23-19(26)8-12-2-5-15-16(7-12)28-10-27-15)25(24-11)20-22-14-4-3-13(21)9-17(14)29-20/h2-7,9H,8,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWXCGIZZSCYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC3=C(C=C2)OCO3)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

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